Cas no 871329-77-0 (N-Isopropyl 3-boronobenzenesulfonamide)

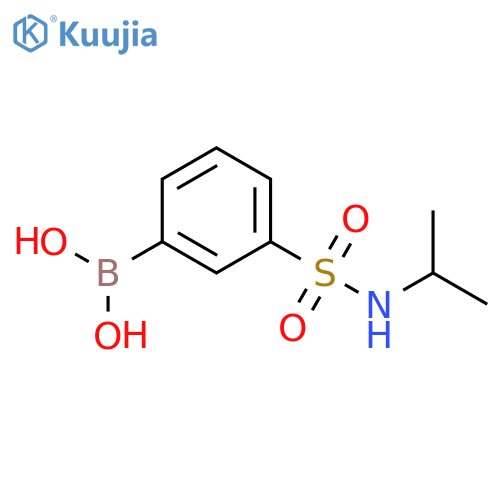

871329-77-0 structure

商品名:N-Isopropyl 3-boronobenzenesulfonamide

CAS番号:871329-77-0

MF:C9H14BNO4S

メガワット:243.08776140213

MDL:MFCD07783856

CID:719304

PubChem ID:44886923

N-Isopropyl 3-boronobenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- (3-(N-Isopropylsulfamoyl)phenyl)boronic acid

- 3-(Isopropylsulfamoyl)benzeneboronic acid

- [3-(propan-2-ylsulfamoyl)phenyl]boronic acid

- Boronic acid,B-[3-[[(1-methylethyl)amino]sulfonyl]phenyl]-

- N-Isopropyl 3-boronobenzenesulfonamide

- AKOS015833704

- N-Isopropyl3-boronobenzenesulfonamide

- A26771

- (3-(N-Isopropylsulfamoyl)phenyl)boronicacid

- DTXSID00661211

- 3-(Isopropylaminosulfonyl)phenylboronic acid

- CS-0175076

- 871329-77-0

- {3-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid

- SCHEMBL532021

- MFCD07783856

- BS-24160

- 3-(N-Isopropylsulfamoyl)phenylboronic acid

-

- MDL: MFCD07783856

- インチ: InChI=1S/C9H14BNO4S/c1-7(2)11-16(14,15)9-5-3-4-8(6-9)10(12)13/h3-7,11-13H,1-2H3

- InChIKey: KCJMBNYQVZPTRG-UHFFFAOYSA-N

- ほほえんだ: CC(C)NS(=O)(=O)C1=CC=CC(=C1)B(O)O

計算された属性

- せいみつぶんしりょう: 243.07400

- どういたいしつりょう: 243.074

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95A^2

じっけんとくせい

- PSA: 95.01000

- LogP: 0.52480

N-Isopropyl 3-boronobenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245746-1g |

(3-(n-Isopropylsulfamoyl)phenyl)boronic acid |

871329-77-0 | 98% | 1g |

¥3078.00 | 2024-04-27 | |

| TRC | I824418-500mg |

N-Isopropyl 3-boronobenzenesulfonamide |

871329-77-0 | 500mg |

$523.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245746-5g |

(3-(n-Isopropylsulfamoyl)phenyl)boronic acid |

871329-77-0 | 98% | 5g |

¥11510.00 | 2024-04-27 | |

| TRC | I824418-50mg |

N-Isopropyl 3-boronobenzenesulfonamide |

871329-77-0 | 50mg |

$87.00 | 2023-05-18 | ||

| Alichem | A019114648-5g |

(3-(N-Isopropylsulfamoyl)phenyl)boronic acid |

871329-77-0 | 95% | 5g |

$587.10 | 2023-08-31 | |

| abcr | AB352987-250mg |

3-(Isopropylsulfamoyl)benzeneboronic acid, 95%; . |

871329-77-0 | 95% | 250mg |

€144.00 | 2025-02-22 | |

| A2B Chem LLC | AC18579-250mg |

N-Isopropyl 3-boronobenzenesulfonamide |

871329-77-0 | 97% | 250mg |

$75.00 | 2024-04-19 | |

| abcr | AB352987-1g |

3-(Isopropylsulfamoyl)benzeneboronic acid, 95%; . |

871329-77-0 | 95% | 1g |

€382.00 | 2025-02-22 | |

| A2B Chem LLC | AC18579-1g |

N-Isopropyl 3-boronobenzenesulfonamide |

871329-77-0 | 97% | 1g |

$228.00 | 2024-04-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53236-250mg |

3-(Isopropylsulfamoyl)benzeneboronic acid, 95% |

871329-77-0 | 95% | 250mg |

¥3346.00 | 2023-03-02 |

N-Isopropyl 3-boronobenzenesulfonamide 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

871329-77-0 (N-Isopropyl 3-boronobenzenesulfonamide) 関連製品

- 871329-65-6(N-Ethyl 4-boronobenzenesulfonamide)

- 208516-15-8(t-Butyl 4-boronobenzenesulfonamide)

- 871329-76-9(Ethyl 3-boronobenzenesulfonamide)

- 871329-67-8(N-Cyclopropyl 4-boronobenzenesulfonamide)

- 850589-31-0(N-Isopropyl 4-boronobenzenesulfonamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:871329-77-0)N-Isopropyl 3-boronobenzenesulfonamide

清らかである:99%

はかる:1g

価格 ($):226.0